molecular formula C7H13ClO B13192815 3-(Chloromethyl)-3-methyloxane

3-(Chloromethyl)-3-methyloxane

Katalognummer: B13192815
Molekulargewicht: 148.63 g/mol
InChI-Schlüssel: UVBNWKDYLGWSEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Chloromethyl)-3-methyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound features a chloromethyl group and a methyl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methyloxane can be achieved through several methods. One common approach involves the chloromethylation of 3-methyloxane using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Wirkmechanismus

The mechanism of action of 3-(Chloromethyl)-3-methyloxane involves its reactivity with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. The oxane ring provides stability and influences the compound’s reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Chloromethyl)-3-methyloxane is unique due to its specific combination of a chloromethyl group and a methyl group attached to an oxane ring. This structural arrangement imparts distinct reactivity and stability, making it valuable for various synthetic and industrial applications .

Eigenschaften

Molekularformel

C7H13ClO

Molekulargewicht

148.63 g/mol

IUPAC-Name

3-(chloromethyl)-3-methyloxane

InChI

InChI=1S/C7H13ClO/c1-7(5-8)3-2-4-9-6-7/h2-6H2,1H3

InChI-Schlüssel

UVBNWKDYLGWSEO-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCOC1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.